molecular formula C18H16N2O3 B2984518 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide CAS No. 2034386-10-0

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2984518
CAS No.: 2034386-10-0
M. Wt: 308.337
InChI Key: YHHTZFPIMYYQAW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a benzamide group (a benzene ring attached to a carboxamide group). It’s worth noting that both furan and pyridine rings are heterocyclic compounds, which are commonly found in various pharmaceuticals and natural products .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions (MCRs). These reactions involve simultaneous multi bond-forming reactions, leading to structurally diverse compounds . For instance, a series of polysubstituted furans was synthesized via a catalyst-free, one-pot MCR of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Scientific Research Applications

Chemical Synthesis and Pharmacological Activities

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide and its derivatives have been explored in various scientific research contexts, particularly in the field of medicinal chemistry. These compounds have been synthesized and characterized to investigate their potential as neuroleptic agents, demonstrating significant pharmacological activities. For instance, a study by de Paulis et al. (1986) synthesized a series of salicylamide derivatives, which included similar structural motifs to this compound, to test for antidopamine activity. These compounds showed promising results, with some displaying higher potency than haloperidol, a well-known antipsychotic medication, particularly those with specific halogen substitutions and ethyl groups in certain positions on the aromatic ring. The study highlighted the potential of these compounds in clinical trials for schizophrenia treatment, pointing to the significance of structural modifications in enhancing pharmacological efficacy (de Paulis et al., 1986).

Photocycloaddition Reactions

In another domain, the photocycloaddition reactions involving pyridine and furan derivatives have been studied to understand the chemical behavior of compounds similar to this compound under specific conditions. Sakamoto et al. (1999) explored the photochemical reaction between pyridine and furan, leading to the formation of unique adducts. These reactions provide insights into the synthetic pathways that can be utilized for creating complex heterocyclic compounds, which are often found in pharmacologically active molecules. The study demonstrated the versatility of furan and pyridine derivatives in synthetic organic chemistry, enabling the development of novel compounds with potential biological activities (Sakamoto et al., 1999).

Antiprotozoal Agents

Further extending the application scope, novel compounds containing the furan and pyridine moieties have been evaluated for their antiprotozoal properties. Ismail et al. (2004) synthesized a series of novel dicationic imidazo[1,2-a]pyridines, demonstrating potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds, including derivatives structurally related to this compound, showcased strong DNA affinities and significant in vivo activity in trypanosomal mouse models, indicating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

Future Directions

The future research directions would likely depend on the compound’s biological activity. Given the biological activity of similar compounds, it could be interesting to explore its potential pharmaceutical applications .

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-7-16(19-10-13)14-8-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHTZFPIMYYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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